molecular formula C13H20N2O B2452279 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine CAS No. 1096810-46-6

1-(4-methoxyphenyl)-N-methylpiperidin-4-amine

Cat. No. B2452279
CAS RN: 1096810-46-6
M. Wt: 220.316
InChI Key: LVMISVZPIAWPIG-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-methylpiperidin-4-amine, also known as Methylphenidate, is a widely used psychoactive drug that is mainly prescribed for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that works by increasing the levels of dopamine and norepinephrine in the brain.

Scientific Research Applications

Antioxidant and Antimicrobial Potential

  • A study conducted by Harini et al. (2014) described the synthesis of novel compounds related to 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine, demonstrating their potential in antioxidant and antimicrobial activities. This suggests applications in developing new therapeutic agents.

Anticancer Properties

  • Research by Sirisoma et al. (2009) discovered a derivative of this compound with potent apoptosis-inducing properties and high efficacy in cancer models, indicating its potential in cancer treatment.

Kinetics and Mechanisms in Chemical Reactions

  • A kinetic study of reactions involving similar compounds was conducted by Castro et al. (2001), providing insights into the reaction mechanisms of amines with thionocarbonates. This has implications for the synthesis of novel compounds.

Inhibitory Effects on Melanin Production

  • A study by Choi et al. (2002) explored the effects of a similar compound on melanin biosynthesis, suggesting its use as a skin whitening agent.

Metabolism and Biological Activity

  • Zweig and Castagnoli (1977) investigated the metabolism of a related amine, highlighting its potential significance in terms of psychotomimetic properties.

Chemical Reactivity and Biological Evaluation

  • Farouk et al. (2021) studied the chemical reactivity of a derivative and its biological evaluation, suggesting potential pharmacological applications.

Synthesis and Magnetic Properties

  • Research by Murata et al. (2005) focused on the synthesis of poly[bis(4-methoxyphenyl)aminiumacetylene]s, analyzing its magnetic properties, which could be relevant in materials science.

Mechanism of Action

Target of Action

Similar compounds such as 4-methoxyamphetamine have been found to interact withserotonin transporters and alpha receptors . These targets play crucial roles in neurotransmission, affecting mood, cognition, and other central nervous system functions.

Mode of Action

serotonin releasing agents . They bind to alpha receptors to mediate their effects . This interaction can lead to changes in neurotransmitter levels, potentially affecting various physiological and psychological processes.

Biochemical Pathways

Compounds that act on serotonin transporters and alpha receptors, like 4-methoxyamphetamine, can influence theserotonergic pathway . This pathway plays a key role in mood regulation, sleep, appetite, and other physiological processes.

Pharmacokinetics

Related compounds like apixaban have good bioavailability, low clearance, and a small volume of distribution . The elimination pathways for such compounds include renal excretion, metabolism, and biliary/intestinal excretion . These properties can impact the bioavailability and therapeutic efficacy of the compound.

Result of Action

Compounds that act as serotonin releasing agents can lead to increased levels of serotonin in the synaptic cleft, potentially leading to mood elevation, reduced anxiety, and other effects .

properties

IUPAC Name

1-(4-methoxyphenyl)-N-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-11-7-9-15(10-8-11)12-3-5-13(16-2)6-4-12/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMISVZPIAWPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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